molecular formula C17H12BrClN4O2S2 B2753514 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 532433-52-6

2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2753514
CAS RN: 532433-52-6
M. Wt: 483.78
InChI Key: BBLPQEWKROAOKM-UHFFFAOYSA-N
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Description

2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12BrClN4O2S2 and its molecular weight is 483.78. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and Synthesis

Research has explored the synthesis of derivatives related to the specified compound, focusing on their potential anticancer activities. One study highlighted the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited promising in vitro anticancer activity against several human cancer cell lines. This study emphasizes the importance of structural features in benzamide derivatives for anticancer activity, suggesting that similar compounds might also possess significant biological properties (S. Tiwari et al., 2017).

Intermolecular Interactions and Crystal Structure

Another aspect of research on similar compounds involves understanding their intermolecular interactions and crystal structures. A study on antipyrine-like derivatives, including 2-bromo and 2-chloro substituted benzamides, provided insights into their solid-state structures through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses help elucidate the stabilization mechanisms of such compounds, potentially informing their biological activity and drug design applications (A. Saeed et al., 2020).

Photodynamic Therapy Applications

Research into the synthesis and characterization of new benzene sulfonamide derivatives containing Schiff base groups, substituted on zinc(II) phthalocyanines, has shown these compounds to exhibit high singlet oxygen quantum yields. This property is particularly relevant for photodynamic therapy applications in cancer treatment, indicating that similar compounds could also be explored for their potential in such therapeutic approaches (M. Pişkin et al., 2020).

Synthesis Techniques

The synthesis of related compounds often involves multi-step processes that yield biologically active thiadiazoles, thiazoles, and benzamides. These methods aim to explore the potential plant growth regulatory, antitumor, antioxidant, and antimicrobial activities of these compounds, underscoring the versatility and significance of such chemical structures in scientific research (T. Teitei, 1980).

properties

IUPAC Name

2-bromo-N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLPQEWKROAOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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